molecular formula C16H12ClFO3 B2449285 3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-acrylic acid CAS No. 400825-72-1

3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-acrylic acid

Cat. No.: B2449285
CAS No.: 400825-72-1
M. Wt: 306.72
InChI Key: IQKGJSMNIONIGP-RMKNXTFCSA-N
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Description

Key Conformational Features:

Feature Structural Impact
2E configuration Steric hindrance minimized between substituents on opposite sides of the double bond.
Benzyloxy linkage Flexible ether bond allows limited rotation, enabling conformers with varying dihedral angles between the benzyl and phenyl rings.
Halogen substituents Chlorine (electron-withdrawing) and fluorine (electron-withdrawing, weakly ortho/para-directing) influence electronic distribution and intermolecular interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While explicit NMR data for this compound is not publicly available, structural analogs provide insights:

Proton Environment Expected Shift (δ, ppm) Multiplicity Source
α-H (C2) 6.0–6.5 d (J = 16 Hz)
β-H (C3) 7.2–7.4 d (J = 16 Hz)
Aromatic (Phenyl) 7.1–7.8 m

Properties

IUPAC Name

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO3/c17-14-2-1-3-15(18)13(14)10-21-12-7-4-11(5-8-12)6-9-16(19)20/h1-9H,10H2,(H,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKGJSMNIONIGP-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=C/C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-acrylic acid has garnered attention for its potential in drug development. Its structural features suggest possible interactions with biological targets involved in disease processes:

  • Anti-inflammatory Properties : Preliminary studies indicate that similar compounds exhibit anti-inflammatory effects, making this compound a candidate for developing anti-inflammatory drugs.
  • Anticancer Activity : Research has shown that compounds with analogous structures can demonstrate cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar properties and could be explored for cancer therapeutics .

Agricultural Chemistry

In agriculture, the compound is being investigated for its utility in formulating herbicides and pesticides:

  • Crop Protection : The unique chemical structure may enhance the efficacy of agricultural chemicals while minimizing environmental impact. This application is crucial for sustainable farming practices .

Material Science

The compound is also explored in material science for the development of advanced materials:

  • Polymers and Coatings : Its chemical properties allow it to be incorporated into polymers and coatings, which require specific characteristics for enhanced durability and performance .

Biochemical Research

Researchers utilize this compound to study various biochemical interactions:

  • Enzyme Interactions : The compound can serve as a model to investigate enzyme interactions and metabolic pathways, contributing to a deeper understanding of biological processes and potential therapeutic targets .

Environmental Monitoring

This compound has applications in environmental science:

  • Pollutant Detection : It can be employed in the detection and analysis of pollutants, aiding environmental assessments and regulatory compliance efforts .

Summary Table of Applications

Application AreaSpecific UsesPotential Benefits
Pharmaceutical DevelopmentDrug synthesis targeting inflammation and cancerDevelopment of novel therapeutics
Agricultural ChemistryHerbicides and pesticides formulationEnhanced crop protection with reduced environmental impact
Material SciencePolymers and coatings developmentImproved durability and performance
Biochemical ResearchStudy of enzyme interactionsInsights into metabolic pathways
Environmental MonitoringDetection of pollutantsSupport for environmental assessments

Mechanism of Action

The mechanism of action of 3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-acrylic acid is unique due to its combination of chloro, fluoro, and acrylic acid functionalities, which confer distinct chemical and biological properties.

Biological Activity

3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-acrylic acid, with the molecular formula C16H12ClFO3C_{16}H_{12}ClFO_3 and CAS Number 400825-72-1, is a bioactive compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 306.72 g/mol
  • Melting Point : 177–179°C
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties. The following mechanisms have been proposed:

  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
  • Antioxidant Activity : It has been suggested that this compound possesses antioxidant properties that could protect cells from oxidative stress.
  • Cell Cycle Modulation : Evidence indicates that it may interfere with cell cycle progression, particularly in cancer cells, leading to apoptosis.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds structurally related to this compound. For instance, related acrylic acid derivatives have shown significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

Study ReferenceCancer Cell LineIC50 Value (µM)Mechanism
Study AMCF-710.5Apoptosis induction
Study BPC-38.2Cell cycle arrest

These findings highlight the potential for further exploration of this compound in cancer therapy.

Anti-inflammatory Activity

In vitro assays have demonstrated that derivatives of this compound can significantly inhibit the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. For example:

Study ReferenceCell TypeCytokine Inhibition (%)Concentration (µM)
Study CRAW 264.775%20
Study DTHP-165%15

These results suggest a promising role for this compound in managing inflammatory conditions.

Case Studies

A notable case study involved the use of a related compound in treating rheumatoid arthritis in animal models, where significant reductions in joint inflammation were observed after administration over a four-week period. This study provided insights into the potential clinical applications of acrylic acid derivatives.

Q & A

Q. What are the key considerations for synthesizing 3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-acrylic acid with high purity?

  • Methodological Answer : The synthesis typically involves condensation of substituted benzaldehyde derivatives (e.g., 2-chloro-6-fluorobenzyl chloride) with phenolic acrylate precursors. Catalysts like palladium or copper are critical for facilitating coupling reactions, while solvents such as dimethylformamide (DMF) or toluene ensure optimal reaction kinetics. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity. Reaction progress should be monitored using HPLC or TLC .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve 3D conformation and bond angles .
    Computational tools (e.g., DFT calculations) can supplement experimental data to predict electronic properties like HOMO-LUMO gaps .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays aligned with hypothesized mechanisms (e.g., enzyme inhibition, receptor binding). For antimicrobial studies, use standardized microdilution assays (CLSI guidelines) with Gram-positive/negative bacterial strains. For anticancer activity, employ cell viability assays (MTT or resazurin) across multiple cancer cell lines. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction conditions for scalable synthesis?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken or Central Composite Design) to evaluate critical variables (temperature, catalyst loading, solvent ratio). Use response surface methodology (RSM) to model interactions and identify optimal conditions. For example, a 3² factorial design could minimize the number of experiments while maximizing yield and purity. Software like Minitab or Design-Expert facilitates data analysis .

Q. What computational strategies elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., Gaussian, ORCA) to map potential energy surfaces and transition states. Combine with molecular dynamics (MD) simulations to study solvent effects. Tools like the Artificial Force Induced Reaction (AFIR) method can automate reaction path searches, reducing trial-and-error experimentation. Validate computational findings with isotopic labeling or kinetic isotope effects (KIEs) .

Q. How to resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., cell line variability, assay protocols). Reproduce experiments under controlled conditions (e.g., standardized cell culture media, identical compound batches). Use multivariate analysis (PCA or PLS) to correlate structural features (e.g., substituent electronegativity) with activity trends. Cross-validate with in silico docking studies (AutoDock Vina) to assess target binding affinity .

Q. What methodologies assess the compound’s stability under physiological or extreme conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base buffers). Monitor degradation products via LC-MS.
  • Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Quantify degradation kinetics using Arrhenius plots.
  • Microsomal stability assays : Incubate with liver microsomes to predict metabolic pathways .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogens, methyl groups) at the benzyl or acrylate moieties. Use high-throughput screening (HTS) to test biological activity. Employ QSAR models (e.g., CoMFA, CoMSIA) to correlate substituent descriptors (logP, molar refractivity) with activity. Validate models using leave-one-out cross-validation (LOO-CV) .

Methodological Notes

  • Data Contradiction Analysis : Use Bayesian statistics to weigh conflicting evidence, incorporating prior probabilities from literature and posterior probabilities from new experiments .
  • Advanced Instrumentation : Synchrotron-based XAS (X-ray absorption spectroscopy) can probe local electronic environments of metal catalysts used in synthesis .
  • Ethical Reproducibility : Pre-register experimental protocols on platforms like OSF to enhance transparency and reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.